2,6-dimethyl-4-(3-methylphenoxy)quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(3-methylphenoxy)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core
Industrial Production Methods
Industrial production methods for quinoline derivatives often utilize catalytic processes to enhance yield and efficiency. For example, the use of nanostructured titanium dioxide photocatalysts under microwave irradiation has been reported to facilitate the synthesis of quinoline derivatives under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-(3-methylphenoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
2,6-dimethyl-4-(3-methylphenoxy)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Quinoline derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(3-methylphenoxy)quinoline involves its interaction with specific molecular targets. Quinoline derivatives often target enzymes and receptors, disrupting biological pathways and exerting their effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2,4,6-trisubstituted quinoline: A derivative with substitutions at different positions.
4-hydroxyquinoline: A hydroxylated derivative with distinct properties.
Uniqueness
2,6-dimethyl-4-(3-methylphenoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethyl-4-(3-methylphenoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12-5-4-6-15(9-12)20-18-11-14(3)19-17-8-7-13(2)10-16(17)18/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRTHSNMPJHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C3C=C(C=CC3=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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